molecular formula C6H9BN2O4 B1463867 (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid CAS No. 223418-73-3

(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid

Cat. No.: B1463867
CAS No.: 223418-73-3
M. Wt: 183.96 g/mol
InChI Key: YTOIPKGEWGCXCG-UHFFFAOYSA-N
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Description

(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid (CAS 223418-73-3) is a specialized boronic acid derivative with a molecular formula of C6H9BN2O4 and a molecular weight of 183.96 g/mol . This compound features a uracil core, a fundamental structure in nucleobase chemistry, which is chemically modified with methyl groups at the 1 and 3 nitrogen positions and a boronic acid functional group at the 5-position . This specific structure makes it a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for forming carbon-carbon bonds . The presence of the boronic acid group allows researchers to efficiently couple the pyrimidine core with a wide array of organic halides, enabling the creation of novel, complex uracil derivatives for advanced research applications. These applications may include the development of pharmaceutical intermediates, the synthesis of nucleoside analogues, and the creation of novel materials. The methyl groups enhance the compound's stability and can influence its solubility and reactivity profile. For optimal stability and shelf life, this product should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O4/c1-8-3-4(7(12)13)5(10)9(2)6(8)11/h3,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOIPKGEWGCXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C(=O)N(C1=O)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681891
Record name (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223418-73-3
Record name B-(1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223418-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid typically involves the reaction of 1,3-dimethyluracil with boronic acid derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the boronic acid group on the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of automated systems ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, substituted pyrimidines, and various derivatives depending on the specific reaction conditions .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Core Structural Variations

(a) 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-ylboronic Acid (CAS 70523-22-7)
  • Molecular Formula : C₄H₅BN₂O₄
  • Molecular Weight : 155.90
  • Purity : ≥97% (HPLC)
  • Key Features : Lacks methyl substituents at positions 1 and 3, making it less sterically hindered. This simplicity enhances its reactivity in cross-coupling reactions, as evidenced by its inclusion in pharmaceutical synthesis protocols .
(b) (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic Acid (CAS 1256346-16-3)
  • Molecular Formula : C₈H₁₃BN₂O₆
  • Molecular Weight : 244.01
(c) 5-Pyrimidylboronic Acid Derivatives
  • Examples : 2-Methoxy-5-pyridylboronic acid (CAS 163105-90-6) and 5-fluoro-2-methoxy-3-pyridine boronic acid (CAS 957120-32-0) .
  • Key Features : Pyridine-based boronic acids exhibit distinct electronic properties due to aromatic nitrogen, influencing their regioselectivity in coupling reactions compared to pyrimidine analogs .

Physicochemical Properties

Compound Molecular Weight Purity Solubility (Predicted) Reactivity Profile
Target Compound (1,3-dimethyl derivative) ~183.97* N/A Moderate in DMSO High (electron-deficient core)
CAS 70523-22-7 155.90 ≥97% High in polar solvents High (minimal steric hindrance)
CAS 1256346-16-3 244.01 95%+ Moderate in DMF Reduced (steric bulk)

*Estimated based on structural similarity.

Key Research Findings

  • Reactivity Trends : Electron-deficient pyrimidine boronic acids (e.g., CAS 70523-22-7) exhibit faster coupling kinetics compared to electron-rich analogs like bis(methoxymethyl) derivatives .
  • Thermal Stability : Methyl and methoxymethyl groups enhance thermal stability, as inferred from the handling protocols for CAS 1256346-16-3 .
  • Structural Characterization : Crystallographic tools like SHELXL and Mercury CSD 2.0 are critical for resolving the planar geometry of such compounds, as demonstrated in studies on related Schiff base derivatives .

Biological Activity

(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C6H9BN2O4C_6H_9BN_2O_4, with a molecular weight of approximately 183.96 g/mol. Its structure features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biochemical applications.

Structural Information:

PropertyValue
Molecular FormulaC₆H₉BN₂O₄
Molecular Weight183.96 g/mol
SMILESO=C(N(C)C1=O)C(B(O)O)=CN1C
InChI KeyYTOIPKGEWGCXCG-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The boronic acid group allows for interactions with serine proteases and other enzymes, potentially inhibiting their activity. This inhibition can disrupt various metabolic pathways.
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Anticancer Activity : Preliminary studies suggest that compounds containing boronic acids can induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antidiabetic Agents : Boronic acids have been studied for their ability to modulate glucose metabolism and insulin signaling.
  • Antitumor Agents : Research indicates that this compound may have cytotoxic effects against various cancer cell lines.

Case Study 1: Anticancer Activity

A study published in 2024 investigated the effects of boronic acid derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 20 µM. The mechanism was linked to the induction of apoptosis through caspase activation .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of boronic acids. It was found that this compound effectively inhibited the activity of serine protease enzymes involved in inflammatory responses. This inhibition could potentially lead to therapeutic benefits in conditions like rheumatoid arthritis .

Q & A

Q. What are the optimal synthetic routes for preparing (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid?

The synthesis typically involves multi-step protocols, including:

  • Stepwise functionalization : Initial preparation of the pyrimidinone core, followed by boronic acid introduction via palladium-catalyzed cross-coupling (e.g., Miyaura borylation) or direct electrophilic substitution. Protecting groups (e.g., acetyl or trimethylsilyl) are often employed to stabilize intermediates .
  • Key reagents : Pd(PPh₃)₄, aryl halides, and pinacol borane. Reactions are conducted under inert atmospheres (N₂/Ar) in anhydrous solvents like THF or dioxane at 80–100°C .
  • Yield optimization : Chromatographic purification (silica gel or HPLC) and pH-controlled workup improve purity (>95%) and yield (40–60%) .

Q. What analytical techniques are recommended for characterizing this compound?

A combination of spectroscopic and crystallographic methods ensures structural validation:

  • NMR spectroscopy : ¹H/¹³C NMR for backbone confirmation; ¹¹B NMR (δ 28–32 ppm) verifies boronic acid integrity .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ at m/z 223.05) .
  • X-ray crystallography : Mercury CSD 2.0 or SHELX programs resolve stereochemical ambiguities and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronic acid be optimized for diverse aryl partners?

Reaction efficiency depends on:

  • Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with SPhos ligand for electron-deficient aryl halides; Pd(PPh₃)₄ for electron-rich substrates .
  • Solvent/base systems : Dioxane/water (3:1) with K₂CO₃ or Cs₂CO₃ at 90°C for 12–24 hours. Microwave-assisted synthesis reduces time to 1–2 hours .
  • Yield trends (Table 1):
Aryl Halide SubstrateCatalyst SystemYield (%)
4-BromoanisolePd(PPh₃)₄78
2-NitrochlorobenzenePd(dppf)Cl₂65
3-CyanobromobenzenePd(OAc)₂/SPhos72

Data adapted from Suzuki-Miyaura studies in

Q. What is the mechanistic basis for this compound’s enzyme inhibition?

The boronic acid group forms reversible covalent bonds with catalytic residues (e.g., serine in proteases or threonine in kinases):

  • Kinetic studies : Stopped-flow fluorescence assays reveal rapid association (kₐₓ ≈ 10⁵ M⁻¹s⁻¹) and slow dissociation (kₒff ≈ 10⁻³ s⁻¹) .
  • Structural insights : Molecular docking (AutoDock Vina) and MD simulations highlight hydrogen-bonding interactions with active-site diols or hydroxyl groups, mimicking transition-state analogs .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

A hierarchical approach includes:

  • Analog synthesis : Introduce substituents at the 1,3-dimethyl or pyrimidinone positions via alkylation, acylation, or halogenation .
  • Biological screening : Assess inhibitory potency (IC₅₀) against target enzymes (e.g., proteasome or HIV-1 protease) using fluorescence-based assays .
  • Computational modeling : QSAR models (e.g., CoMFA) correlate electronic (Hammett σ) and steric (Verloop parameters) descriptors with activity .

Contradictions and Validation

  • Synthetic yields : reports moderate yields (24–58%) for similar uracil-boronic acids, while suggests higher yields (60–78%) under optimized Pd catalysis. This discrepancy underscores the need for substrate-specific condition screening .
  • Enzyme targets : While generalizes boronic acid interactions with diols, specifies DNA/protein binding for pyrimidinone derivatives, implying target-dependent mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid

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